molecular formula C5H3ClIN B048283 3-Chloro-4-iodopyridine CAS No. 77332-79-7

3-Chloro-4-iodopyridine

Cat. No.: B048283
CAS No.: 77332-79-7
M. Wt: 239.44 g/mol
InChI Key: SQXBYRRNGPVSAU-UHFFFAOYSA-N
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Description

3-Chloro-4-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. It is a valuable compound in organic synthesis due to its unique reactivity and the presence of both chlorine and iodine substituents on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Scientific Research Applications

3-Chloro-4-iodopyridine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals and materials science

Safety and Hazards

3-Chloro-4-iodopyridine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-iodopyridine typically involves the halogenation of pyridine derivatives. One common method is the iodination of 3-chloropyridine. The reaction is carried out by treating 3-chloropyridine with iodine and a suitable oxidizing agent, such as sodium iodate, in the presence of an acid catalyst. The reaction is typically performed at low temperatures to control the reactivity and ensure selective iodination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to optimize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to form 3-chloro-4-pyridyl derivatives.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing a wide range of complex molecules .

Properties

IUPAC Name

3-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBYRRNGPVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504043
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77332-79-7
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that 3-chloro-4-iodopyridine can be used to generate 3,4-pyridyne. Why is 3,4-pyridyne a useful intermediate in organic synthesis?

A1: 3,4-Pyridyne is a highly reactive intermediate that acts as a dienophile in Diels-Alder reactions. [] This reaction allows for the formation of complex heterocyclic systems containing a pyridine ring, which are important structural motifs in various biologically active compounds. []

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